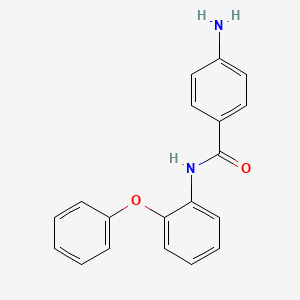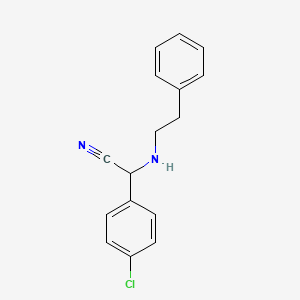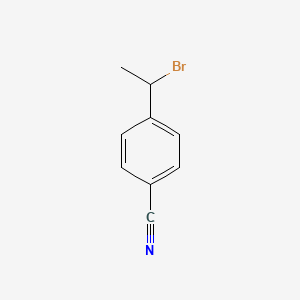
2-bromo-N-(2,2,2-trifluoroethyl)aniline
Übersicht
Beschreibung
2-bromo-N-(2,2,2-trifluoroethyl)aniline, also known as 2-bromotrifluoroethylaniline, is an organofluorine compound that has been studied for its synthetic and scientific applications. It has been used in a variety of laboratory experiments and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
Research emphasizes the utility of aniline derivatives in the synthesis of functionalized azole compounds, showcasing the broader applicability of these chemicals in creating biologically active and naturally occurring substances. For instance, the chemical fixation of CO2 with aniline derivatives represents a novel approach to synthesizing benzene-fused azole compounds like benzimidazoles, benzothiazoles, and benzimidazolones, demonstrating an environmentally friendly and economically advantageous method for producing these valuable chemicals (Vessally et al., 2017).
Environmental Applications
Aniline derivatives have been identified in studies related to environmental chemistry, particularly in the context of novel brominated flame retardants. These compounds, including 2-bromo-N-(2,2,2-trifluoroethyl)aniline analogs, have potential applications in improving the environmental profile of flame retardants while addressing concerns related to bromine's reactivity and toxicity (Zuiderveen et al., 2020).
Phase Behavior and Solubility in Ionic Liquids
The solubility and phase behavior of aromatic compounds in ionic liquids, a research area with implications for separation processes and chemical synthesis, may also provide a context for the application of compounds like this compound. Studies on the interactions between ionic liquids and various solutes can inform the development of new solvents with tailored properties for specific applications (Visak et al., 2014).
Safety and Hazards
2-bromo-N-(2,2,2-trifluoroethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity (Category 4) . In case of inhalation of fumes, aerosols, or combustion products, it is advised to remove the person from the contaminated area . Ingestion should be treated by immediately giving a glass of water .
Wirkmechanismus
Target of Action
It is known that similar compounds can affect the respiratory system .
Biochemical Pathways
Related compounds have been studied in rats, showing metabolic fate and urinary excretion .
Result of Action
It’s known that similar compounds can have an antimicrobial effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-(2,2,2-Trifluoroethyl)aniline . These factors could include temperature, pH, and the presence of other substances.
Eigenschaften
IUPAC Name |
2-bromo-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDTGOTUBVJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)
![3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033352.png)



![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)


![3-[(3,4-Dimethoxyphenyl)sulfonyl]propanenitrile](/img/structure/B3033362.png)


![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B3033369.png)
![1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine](/img/structure/B3033371.png)
